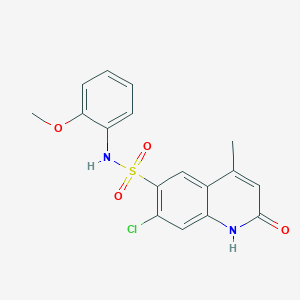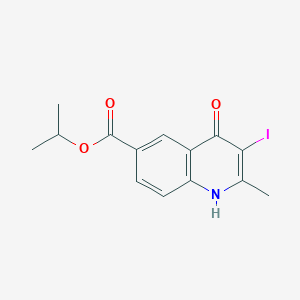
Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an isopropyl ester group, an iodine atom, and a quinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using reagents such as iodine and potassium iodide in the presence of an oxidizing agent.
Esterification: The carboxylic acid group on the quinoline core can be esterified with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.
Scientific Research Applications
Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or proteins involved in critical biological processes, contributing to its biological activities.
Comparison with Similar Compounds
Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
2-Methylquinoline: A simpler quinoline derivative with fewer functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the iodine atom and the isopropyl ester group distinguishes it from other quinoline derivatives, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C14H14INO3 |
|---|---|
Molecular Weight |
371.17 g/mol |
IUPAC Name |
propan-2-yl 3-iodo-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C14H14INO3/c1-7(2)19-14(18)9-4-5-11-10(6-9)13(17)12(15)8(3)16-11/h4-7H,1-3H3,(H,16,17) |
InChI Key |
PGLUGSIWOYHMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
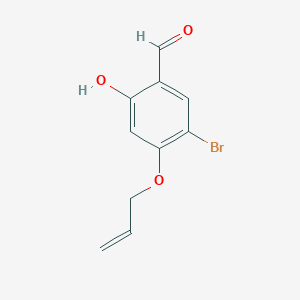
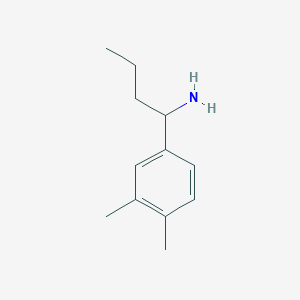
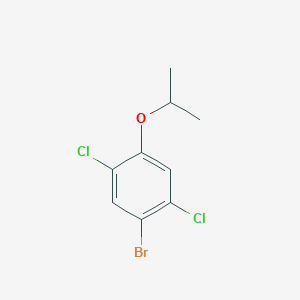
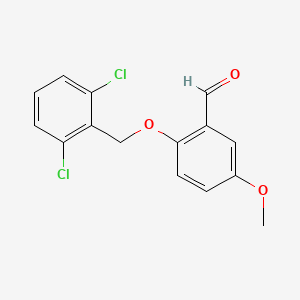
![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
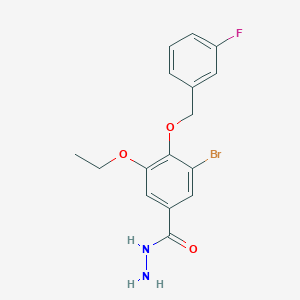
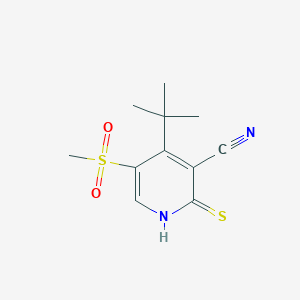

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13005642.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13005650.png)
